molecular formula C16H16ClNO3 B5819451 N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide

N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide

Cat. No.: B5819451
M. Wt: 305.75 g/mol
InChI Key: CCANEQPISVBKKP-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro-substituted phenyl ring and a dimethoxy-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide typically involves the reaction of 4-chloro-2-methylaniline with 2,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biochemical and physiological effects, such as reduced inflammation or altered neurotransmitter levels.

Comparison with Similar Compounds

  • N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide
  • 4-chloro-2-methylphenyl isocyanate
  • 4-chloro-2-methylphenol

Comparison: N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide is unique due to the presence of both chloro and dimethoxy substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-10-8-11(17)4-7-14(10)18-16(19)13-6-5-12(20-2)9-15(13)21-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCANEQPISVBKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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